molecular formula C19H20FN3O4 B2859028 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 894018-93-0

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2859028
CAS No.: 894018-93-0
M. Wt: 373.384
InChI Key: ZGUGDVZCXBEPCP-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
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Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • LogP : 2.3307
  • Polar Surface Area : 55.982 Ų

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.
  • Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamate to form the urea moiety.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, a related compound demonstrated an IC50 value of 2.39 µM against A549 cells, indicating potent anticancer properties .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like IDO1, which plays a role in tumor immune evasion .
  • Targeting Signaling Pathways : The interaction with specific molecular targets such as BRAF has been suggested, where hydrogen bonding occurs between the compound and amino acid residues in the target protein .

Study 1: Antiproliferative Effects

A study evaluating a series of urea derivatives found that compounds with similar structures exhibited significant antiproliferative effects across multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring could enhance or diminish activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for urea derivatives indicated that substituents on the phenyl ring significantly influenced binding affinity and inhibitory activity against IDO1. The presence of a carboxyl group was critical for maintaining activity .

Data Summary

Compound NameMolecular WeightIC50 (A549)IC50 (HCT-116)Mechanism
This compound368.43 g/mol2.39 µM3.90 µMBRAF Inhibition
Related Urea DerivativeVaries2.12 µM2.25 µMIDO1 Inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves:

Pyrrolidinone ring formation : Cyclization of a substituted γ-aminobutyric acid derivative under acidic or basic conditions.

Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.

Urea linkage : Reaction of the pyrrolidinone intermediate with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Critical factors :
  • Temperature control during urea formation to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions and urea linkage integrity. For example, the urea NH protons appear as broad singlets at δ 8.2–8.5 ppm.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., m/z 399.1422 for C20H20FN3O4).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

  • Methodology :

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase), ATP levels (1 mM), and incubation times (60 min).
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 3-chlorophenyl reduces potency by ~3-fold, suggesting steric/electronic effects).
  • Purity validation : Re-test compounds with discrepancies using orthogonal methods (e.g., LC-MS vs. NMR).
  • Example : A study found IC50 = 0.8 µM for kinase X inhibition, while another reported 2.5 µM. Re-analysis revealed residual DMSO (≥0.5%) in the latter, suppressing activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

  • Methodology :

  • Modifications :
  • Pyrrolidinone ring : Introduce methyl groups at C3 to reduce CYP450-mediated oxidation.
  • Urea moiety : Replace with bioisosteres (e.g., carbamate) to enhance plasma stability.
  • Assays :
  • Microsomal stability : Incubate with liver microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS.
  • Pharmacokinetics : Administer IV/orally in rodent models; measure AUC and half-life.
  • Case study : A derivative with 4-methoxyphenyl instead of 2-fluorophenyl showed 2.3× higher oral bioavailability in rats .

Q. Key Considerations for Experimental Design

  • Data contradiction analysis : Always cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Advanced SAR : Prioritize substituents with lower logP (e.g., fluorophenyl vs. chlorophenyl) to improve solubility without compromising target engagement .

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-26-16-8-7-13(10-17(16)27-2)23-11-12(9-18(23)24)21-19(25)22-15-6-4-3-5-14(15)20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGDVZCXBEPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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